2-Chloro-3-pyridinol

描述

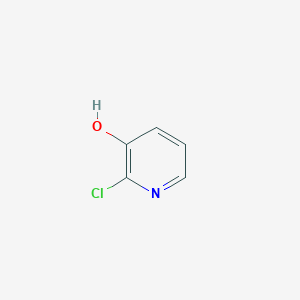

Structure

3D Structure

属性

IUPAC Name |

2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPTYAZDFSMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022243 | |

| Record name | 2-Chloro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-78-8 | |

| Record name | 2-Chloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6636-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY212Q0S3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Scaffold: 2-Chloro-3-pyridinol in Modern Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3-pyridinol, a halogenated pyridinol, has emerged as a crucial building block in synthetic and medicinal chemistry. Its unique electronic properties and reactive sites make it a versatile precursor for a diverse range of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate its use in a research setting.

Core Applications in Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of a variety of complex molecules. Its chloro and hydroxyl moieties offer multiple reaction pathways for functionalization and ring-forming reactions.

Synthesis of Bioactive Heterocycles

One of the primary applications of this compound is in the synthesis of fused heterocyclic systems. For instance, it is a precursor for the synthesis of all four possible benzo[1][2]furopyridine tricyclic heterocycles. These structures are of interest due to their potential pharmacological properties.

Experimental Protocol: Synthesis of Benzo[1][2]furo[3,2-c]pyridine

A detailed protocol for the synthesis of benzo[1]furo[3,2-c]pyridine, starting from this compound, is outlined below. This multi-step synthesis involves an initial O-arylation followed by a palladium-catalyzed intramolecular cyclization.

Step 1: O-Arylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the O-arylated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the O-arylated intermediate (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at 70 °C for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the amino intermediate, which can be used in the next step without further purification.

Step 3: Palladium-Catalyzed Intramolecular Cyclization

-

To a solution of the amino intermediate (1.0 eq) in anhydrous toluene, add palladium(II) acetate (0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and cesium carbonate (2.0 eq).

-

Degas the mixture and heat at 110 °C for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired benzofuro[3,2-c]pyridine.

Role in Drug Discovery and Development

Derivatives of this compound are pivotal in the development of novel therapeutic agents targeting a range of diseases. The pyridine core serves as a valuable pharmacophore that can be elaborated to interact with various biological targets.

Janus Kinase (JAK) Inhibitors

Aberrant Janus kinase (JAK) activity is implicated in various inflammatory diseases and cancers. The JAK-STAT signaling pathway is a key target for therapeutic intervention. Pyrido[2,3-d]pyrimidin-7-ones, which can be synthesized from 2-chloro-3-aminopyridine (a derivative of this compound), have been identified as potent JAK inhibitors.

Synthesis of 2-Chloro-3-aminopyridine from this compound:

2-Chloro-3-aminopyridine can be prepared from this compound through a two-step process involving nitration followed by reduction.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-7-one JAK Inhibitors

This protocol describes the synthesis of a pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure for many JAK inhibitors.

-

A mixture of 2-chloro-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120 °C for 2 hours.

-

The resulting intermediate is then added to a high-boiling point solvent such as diphenyl ether and heated to 250 °C for 30 minutes to effect cyclization.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield the ethyl 4-chloro-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.

-

This intermediate can be further functionalized. For example, the 4-chloro group can be displaced by various amines via nucleophilic aromatic substitution to introduce diversity and modulate biological activity.

Quantitative Data: Biological Activity of a Pyrido[2,3-d]pyrimidin-7-one based JAK3 Inhibitor

| Compound | Target | IC50 (nM) | Cell Line |

| 10f | JAK3 | 2.0 | U937 (harboring JAK3 M511I mutation) |

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain. The pyridine scaffold is a common feature in many AChE inhibitors. While direct synthesis from this compound is less common, its derivatives are valuable starting materials.

Function of Acetylcholinesterase in a Cholinergic Synapse:

Acetylcholine released from the presynaptic neuron binds to receptors on the postsynaptic membrane, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. Inhibitors of this enzyme prevent this breakdown, leading to an increased concentration and duration of action of acetylcholine in the synapse.

Telomerase Inhibitors

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is therefore a promising strategy for cancer therapy. Derivatives of 2-chloropyridine have been investigated as potential telomerase inhibitors.

Role of Telomerase in Telomere Maintenance:

During each cell division, the ends of chromosomes shorten. Telomerase, a reverse transcriptase, adds repetitive DNA sequences to the 3' end of telomeres, compensating for this shortening and preventing cellular senescence.

Quantitative Data: Telomerase Inhibitory Activity of a 2-Chloropyridine Derivative

| Compound | Target | IC50 (µM) | Assay |

| 6o (1,3,4-oxadiazole derivative) | Telomerase | 2.3 | TRAP assay |

Applications in Agrochemicals

This compound and its derivatives are also valuable intermediates in the synthesis of agrochemicals, particularly herbicides. The pyridine ring is a common feature in many commercially successful herbicides.

Herbicidal Activity:

Derivatives of this compound have been shown to exhibit potent herbicidal activity. For example, certain 3-(2-pyridinyl)-benzothiazol-2-one derivatives, which can be synthesized from precursors derived from 2-chloropyridines, have demonstrated significant post-emergence herbicidal effects against various broadleaf weeds.

Quantitative Data: Herbicidal Activity of a Pyridine Derivative

| Compound | Weeds Completely Inhibited (at 75 g ha⁻¹) |

| I-01 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea |

| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea |

Conclusion

This compound is a highly versatile and valuable reagent in modern chemical research. Its utility as a precursor for a wide range of biologically active molecules, including potential pharmaceuticals targeting cancer and neurodegenerative diseases, as well as potent agrochemicals, underscores its importance. The synthetic pathways and biological activities detailed in this guide highlight the broad potential of this scaffold and provide a solid foundation for further research and development in medicinal and agricultural chemistry. The continued exploration of derivatives of this compound is expected to yield novel compounds with enhanced efficacy and selectivity for a variety of applications.

References

An In-depth Technical Guide to 2-Chloro-3-pyridinol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-pyridinol, a halogenated derivative of 3-hydroxypyridine, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a reactive chlorine atom and a hydroxyl group on the pyridine ring, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound, along with detailed experimental protocols and an exploration of its potential biological significance based on related structures.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 2-chloro-1H-pyridin-3-one. The position of this equilibrium is influenced by the solvent environment. In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents tend to favor the 2-pyridone tautomer.[1] This tautomerism is a critical consideration in its reactivity and biological interactions.

Figure 1: Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClNO | [2] |

| Molecular Weight | 129.54 g/mol | [2] |

| CAS Number | 6636-78-8 | [2] |

| Appearance | Pale cream to light beige powder/solid | |

| Melting Point | 170-172 °C | |

| Boiling Point (Predicted) | 316.2 ± 22.0 °C | |

| pKa | 6.81 | |

| Solubility | Soluble in water. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals for the three aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the positions of the chloro and hydroxyl substituents. A representative spectrum can be found in various chemical databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon, with the carbons attached to the electronegative chlorine and oxygen atoms appearing at characteristic downfield shifts.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M+) at m/z 129. The fragmentation pattern is characterized by the loss of functional groups, which can aid in structural confirmation. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+ peak.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the chlorination of 3-hydroxypyridine. The following protocol is adapted from patent literature, which describes a high-yield process.

Figure 2: Synthetic pathway for this compound.

Caption: Synthesis of this compound from 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Sodium hypochlorite (NaOCl) solution (aqueous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add the aqueous sodium hypochlorite solution to the reaction mixture while maintaining the temperature between 0-5 °C and the pH between 11 and 13 by the controlled addition of hydrochloric acid.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, adjust the pH of the reaction mixture to 3-4 with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water.

-

Dry the product under vacuum to yield this compound.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization. The choice of solvent is critical for obtaining high purity crystals.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For compounds with polar functional groups like this compound, polar solvents are often effective. Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid for MS compatibility) is a common starting point.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl group may be necessary to improve volatility and peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively available in public literature, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 2-pyridone have shown a broad range of activities, including anticancer and antimicrobial effects.

Cytotoxicity: Studies on structurally related compounds can provide insights into the potential biological effects of this compound. For instance, various 2-methoxypyridine derivatives have been evaluated for their cytotoxic activity against human cancer cell lines, with some showing significant antiproliferative effects. The presence of the chloro and hydroxyl groups on the pyridine ring of this compound suggests that it could serve as a key intermediate for the synthesis of novel cytotoxic agents. A generalized workflow for evaluating the cytotoxicity of such compounds is depicted below.

Figure 3: Workflow for Cytotoxicity Screening.

Caption: Generalized workflow for evaluating the cytotoxicity of synthesized compounds.

Enzyme Inhibition and Receptor Binding: The pyridine nucleus is a common feature in many enzyme inhibitors and receptor ligands. For example, pyridine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and as ligands for nicotinic acetylcholine receptors. Given its structure, this compound and its derivatives could potentially interact with various biological targets, and screening against a panel of enzymes and receptors would be a logical step in exploring their therapeutic potential.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of novel compounds for drug discovery and development. This guide has provided a detailed overview of its chemical structure, properties, and a practical protocol for its synthesis. While direct biological data for this compound is limited, the known activities of related pyridine and 2-pyridone derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further investigation into its biological effects is warranted to fully explore its potential.

References

In-Depth Technical Guide to 2-Chloro-3-pyridinol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-pyridinol, a versatile heterocyclic intermediate with significant applications in the agrochemical and pharmaceutical industries. The document details its chemical identity, including various synonyms, and presents its key physicochemical properties in a structured format. Detailed experimental protocols for its synthesis are provided, alongside a significant application in the production of pyridylsulfonylurea herbicides. The guide further elucidates the biochemical mechanism of action of these herbicides, focusing on the inhibition of the acetolactate synthase (ALS) enzyme, a critical pathway in branched-chain amino acid biosynthesis in plants. This is visually represented through a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and agrochemical development.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative. For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Citation |

| Primary Name | This compound | |

| Synonym | 2-Chloro-3-hydroxypyridine | |

| Synonym | 3-Pyridinol, 2-chloro- | |

| Synonym | 2-chloropyridin-3-ol | |

| IUPAC Name | 2-chloropyridin-3-ol | |

| CAS Registry Number | 6636-78-8 |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the following table for easy reference and comparison.

Table 2: Physicochemical Data of this compound

| Property | Value | Citation |

| Molecular Formula | C5H4ClNO | |

| Molecular Weight | 129.54 g/mol | |

| Melting Point | 170-172 °C (lit.) | |

| Appearance | White to off-white crystalline powder | |

| SMILES | Oc1cccnc1Cl | |

| InChI | 1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| InChIKey | RSOPTYAZDFSMTN-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of 2-Chloro-3-hydroxypyridine

A robust and high-yielding method for the preparation of 2-Chloro-3-hydroxypyridine involves the chlorination of 3-hydroxypyridine using sodium hypochlorite in an aqueous medium. This process is advantageous due to its efficiency and use of readily available reagents.

Experimental Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, 3-hydroxypyridine is dissolved in an aqueous solution.

-

pH Adjustment: The pH of the solution is adjusted to a range of 11-13 by the addition of an aqueous sodium hydroxide solution. This step is typically performed at a controlled temperature, for instance, between 0 and 20°C.

-

Addition of Sodium Hypochlorite: An aqueous solution of sodium hypochlorite is then introduced to the reaction mixture. The addition is carried out while maintaining the pH between 11 and 13.

-

Reaction Quenching and Product Isolation: Upon completion of the reaction, any excess sodium hypochlorite can be neutralized with a reducing agent like sodium hydrogen sulphite. The pH of the mixture is then adjusted to be neutral with an acid, such as hydrochloric acid.

-

Purification: The precipitated product, 2-chloro-3-hydroxypyridine, is collected by filtration, washed with an aqueous sodium chloride solution, and dried under vacuum to yield the final product with a reported yield of 85% of theory.

A variation of this procedure involves the in-situ generation of 3-hydroxypyridine from 2-aminomethylfuran and chlorine in the presence of hydrochloric acid, followed by the chlorination step as described above.

Applications in Synthesis

2-Chloro-3-hydroxypyridine serves as a crucial intermediate in the synthesis of various biologically active molecules.

Synthesis of Pyridylsulfonylurea Herbicides

A significant industrial application of 2-Chloro-3-hydroxypyridine is its use as a key building block in the manufacture of herbicidally active pyridylsulfonylureas. The synthesis involves the reaction of 2-Chloro-3-hydroxypyridine with a suitable sulfonyl isocyanate, which ultimately leads to the formation of the sulfonylurea bridge characteristic of this class of herbicides.

Synthesis of Other Heterocyclic Systems

2-Chloro-3-hydroxypyridine is also utilized in the synthesis of other novel heterocyclic systems. For instance, it is a precursor in the preparation of 3-hydroxypyridine-2(1H)-selone. This reaction involves the treatment of 2-chloro-3-hydroxypyridine with sodium hydrogen selenide. The resulting selone can then be used to synthesize more complex heterocyclic structures like 1-azaphenoxaselenine.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Pyridylsulfonylurea herbicides, synthesized from this compound, are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine in plants and microorganisms. As animals do not possess this enzyme, these herbicides exhibit high selectivity.

The inhibition of ALS disrupts the production of these essential amino acids, which in turn halts protein synthesis and cell division in susceptible plants. This leads to a cessation of growth, followed by characteristic injury symptoms such as chlorosis (yellowing) and necrosis (tissue death), ultimately resulting in the death of the plant.

Signaling Pathway of ALS Inhibition

The following diagram illustrates the biochemical pathway of branched-chain amino acid synthesis and the point of inhibition by sulfonylurea herbicides.

Caption: Inhibition of Acetolactate Synthase (ALS) by Pyridylsulfonylurea Herbicides.

Experimental Workflow for Herbicide Efficacy Testing

A generalized workflow for assessing the efficacy of a newly synthesized pyridylsulfonylurea herbicide is depicted below.

Caption: Generalized Workflow for Herbicide Efficacy Assessment.

Conclusion

This compound and its synonyms are indispensable chemical intermediates with well-established roles in the synthesis of high-value products, particularly in the agrochemical sector. The detailed synthetic protocols and an understanding of the mechanism of action of its derivatives, such as the pyridylsulfonylurea herbicides, provide a solid foundation for further research and development. This guide serves as a technical resource to facilitate the work of scientists and researchers in leveraging the chemical potential of this versatile molecule for the creation of novel and effective chemical solutions.

Molecular weight and formula of 2-Chloro-3-pyridinol

An In-depth Technical Guide to 2-Chloro-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed knowledge of this compound.

Core Chemical and Physical Properties

This compound, also known as 2-chloro-3-hydroxypyridine, is a substituted pyridine derivative. Its core quantitative properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO | [1][2][3][4][5] |

| Molecular Weight | 129.54 g/mol | |

| CAS Number | 6636-78-8 | |

| Appearance | Beige to slightly beige solid | |

| Melting Point | 168 - 172 °C | |

| Boiling Point | 212 °C | |

| pKa | 6.81 | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 3-hydroxypyridine. A common and effective method involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium. This process is particularly advantageous for its high yields and relatively simple procedure.

Experimental Protocol: Synthesis from 3-Hydroxypyridine

This protocol is based on the process described in patent EP 0 939 079 B1.

Materials:

-

3-Hydroxypyridine

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous sodium hypochlorite (NaOCl) solution (e.g., 15%)

-

Hydrochloric acid (HCl) for neutralization

-

Sodium hydrogen sulfite (NaHSO₃)

-

Water

-

Xylene

Procedure:

-

Preparation of the Reaction Mixture:

-

A solution of 3-hydroxypyridine is prepared in an aqueous medium.

-

The pH of the solution is adjusted to a value between 11 and 13 by the addition of aqueous sodium hydroxide. This step is typically carried out at a temperature between 0 and 5°C.

-

-

Chlorination Reaction:

-

Aqueous sodium hypochlorite solution is added to the prepared 3-hydroxypyridine solution. The addition should be controlled to maintain the reaction temperature between 0 and 5°C.

-

-

Work-up and Isolation:

-

Once the reaction is complete, any excess sodium hypochlorite is neutralized by the addition of sodium hydrogen sulfite.

-

The reaction mixture is then neutralized with hydrochloric acid.

-

The resulting precipitate is filtered and washed with water and xylene.

-

The final product, 2-Chloro-3-hydroxypyridine, is dried under a vacuum.

-

This process has been reported to yield the product in high purity and with a yield of approximately 81-85% of the theoretical maximum.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]

- 4. Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]

Potential Biological Activity of 2-Chloro-3-pyridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-pyridinol, a halogenated pyridinol derivative, is a compound of interest in the landscape of biochemical and pharmaceutical research. While comprehensive biological data remains limited, preliminary studies and the activities of structurally related compounds suggest a potential for further investigation into its bioactivity. This technical guide provides a consolidated overview of the current, albeit limited, knowledge on the biological activities of this compound. It details its known cytotoxic profile and explores potential antimicrobial, antifungal, and enzyme inhibitory activities based on the broader class of pyridine and pyridinol compounds. This document also outlines detailed experimental protocols for the evaluation of these potential activities and proposes signaling pathways that may be influenced by this compound, providing a foundational resource for future research and drug discovery efforts.

Introduction

This compound (CAS No: 6636-78-8), also known as 2-chloro-3-hydroxypyridine, is a small heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom and a hydroxyl group, makes it a potential candidate for various biological interactions. Halogenated pyridines are a well-established class of compounds with a wide array of documented biological activities, including but not limited to antimicrobial, antifungal, and anticancer effects. The presence of the hydroxyl group can facilitate hydrogen bonding, a key interaction in many biological systems. This guide aims to synthesize the available data on this compound and to provide a roadmap for future investigations into its potential therapeutic applications.

Known Biological Activity: Cytotoxicity

To date, the most definitive biological data available for this compound is in the realm of cytotoxicity. A study assessing its effect on human hepatocellular carcinoma (HepG2) cells provides a baseline for its toxicological profile.

Quantitative Cytotoxicity Data

The cytotoxicity of this compound was evaluated in a 24-hour assay using HepG2 cells. The results indicate a very low level of cytotoxicity.

| Cell Line | Compound | Exposure Time (hours) | EC50 (μM) |

| HepG2 | This compound | 24 | > 10000 |

Table 1: In Vitro Cytotoxicity of this compound. This table summarizes the known quantitative data on the cytotoxic effects of this compound on the human liver cancer cell line, HepG2.

Potential Biological Activities

While direct evidence is scarce, the chemical structure of this compound suggests several potential biological activities that warrant investigation. These hypotheses are based on the known activities of structurally similar compounds, such as other chloropyridinols and pyridine derivatives.

Potential Antimicrobial and Antifungal Activity

Numerous pyridine derivatives have been reported to possess significant antimicrobial and antifungal properties. The presence of the chlorine atom on the pyridine ring can enhance lipophilicity, potentially aiding in the penetration of microbial cell membranes. The pyridinol moiety itself has been a scaffold for the development of antimicrobial agents. For instance, alkyl pyridinol compounds have demonstrated potent effects against Gram-positive bacteria. Therefore, it is plausible that this compound could exhibit inhibitory activity against various bacterial and fungal strains.

Potential Enzyme Inhibition

The pyridine nucleus is a common feature in many enzyme inhibitors. Specifically, derivatives of 2-chloropyridine have been investigated as potential antitumor agents through the inhibition of telomerase. Telomerase is an enzyme crucial for the maintenance of telomere length and is often overexpressed in cancer cells, making it a prime target for anticancer drug development. The structural similarity of this compound to known telomerase inhibitors suggests that it may also possess the ability to inhibit this or other enzymes.

Proposed Signaling Pathway Involvement

Based on the activities of other pyridine-containing compounds with anticancer properties, this compound could potentially modulate key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

A Comprehensive Technical Review of 2-Chloro-3-pyridinol and Its Derivatives: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-pyridinol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the reactive chlorine atom and the nucleophilic hydroxyl group on a pyridine scaffold, allow for diverse chemical modifications, leading to derivatives with significant applications in pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, chemical and physical properties, and biological activities. Detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area of medicinal and agricultural chemistry.

Chemical and Physical Properties of this compound

This compound, also known as 2-chloro-3-hydroxypyridine, is a solid at room temperature with a melting point in the range of 170-172 °C. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO | --INVALID-LINK-- |

| Molecular Weight | 129.54 g/mol | --INVALID-LINK-- |

| CAS Number | 6636-78-8 | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 170-172 °C | --INVALID-LINK-- |

| IUPAC Name | 2-chloropyridin-3-ol | --INVALID-LINK-- |

| SMILES | C1=CC(=C(N=C1)Cl)O | --INVALID-LINK-- |

| InChIKey | RSOPTYAZDFSMTN-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available for the characterization of this compound.

Synthesis of this compound and Its Derivatives

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the chlorination of 3-hydroxypyridine.

Experimental Protocol: Chlorination of 3-Hydroxypyridine

This protocol is based on the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium.

-

Materials: 3-hydroxypyridine, sodium hypochlorite solution (15%), sodium hydroxide, hydrochloric acid, water, xylene, sodium hydrogen sulfite.

-

Procedure:

-

A solution of 3-hydroxypyridine is prepared in water.

-

The pH of the solution is adjusted to 12 with aqueous sodium hydroxide.

-

The solution is cooled to 0-5 °C.

-

A 15% aqueous sodium hypochlorite solution is added dropwise while maintaining the temperature at 0-5 °C.

-

After the reaction is complete, any excess sodium hypochlorite is neutralized with sodium hydrogen sulfite.

-

The mixture is then neutralized with hydrochloric acid.

-

The precipitate is filtered, washed with water and xylene, and then dried to yield 2-chloro-3-hydroxypyridine. A yield of 81% of theory has been reported for this method.[1]

-

Synthesis of this compound Derivatives

The hydroxyl and chloro groups of this compound serve as handles for the synthesis of a variety of derivatives, including ethers and esters.

General Protocol for Ether Synthesis (Williamson Ether Synthesis):

-

Materials: this compound, a suitable alkyl or aryl halide, a base (e.g., NaH, K₂CO₃), and a polar aprotic solvent (e.g., DMF, acetone).

-

Procedure:

-

This compound is dissolved in the solvent.

-

The base is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

The alkyl or aryl halide is added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

-

The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.

-

General Protocol for Ester Synthesis:

-

Materials: this compound, an acyl chloride or carboxylic anhydride, a base (e.g., pyridine, triethylamine), and an aprotic solvent (e.g., dichloromethane, THF).

-

Procedure:

-

This compound is dissolved in the solvent along with the base.

-

The acyl chloride or carboxylic anhydride is added dropwise at a controlled temperature (often 0 °C).

-

The reaction is stirred until completion.

-

The reaction is quenched with water or a mild acid.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, followed by purification of the crude product.

-

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in oncology and agriculture.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound derivatives. These compounds have shown cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

-

Materials: Cancer cell lines (e.g., MCF-7, HepG2, A549), cell culture medium, 96-well plates, this compound derivatives, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilizing agent.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Quantitative Data: Anticancer Activity of this compound Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavone-containing | 6e | SGC-7901 (gastric) | 0.8 ± 0.07 | [3] |

| Flavone-containing | 6f | SGC-7901 (gastric) | 18.45 ± 2.79 µg/mL | [3] |

| Quinazoline-based | 14g | K-562 (leukemia) | 0.622 | [4] |

| Quinazoline-based | 14g | RPMI-8226 (leukemia) | < 1.81 | |

| Quinazoline-based | 14g | HCT-116 (colon) | < 1.81 | |

| Quinazoline-based | 14g | LOX IMVI (melanoma) | < 1.81 | |

| Quinazoline-based | 14g | MCF7 (breast) | < 1.81 |

Potential Mechanisms of Anticancer Activity: Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. Derivatives of this compound may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Herbicidal Activity

Certain derivatives of this compound have been investigated for their herbicidal properties.

Experimental Protocol: Herbicidal Activity Assay

The herbicidal activity can be assessed by evaluating the inhibition of plant growth.

-

Materials: Target plant species (e.g., lettuce, bentgrass), petri dishes or pots with soil, this compound derivatives, and a solvent (e.g., acetone).

-

Procedure:

-

Seeds of the target plants are sown in petri dishes on filter paper or in pots with soil.

-

The this compound derivatives are dissolved in a suitable solvent and applied at various concentrations to the seeds or seedlings.

-

The plants are grown under controlled conditions (light, temperature, humidity).

-

After a specific period, the growth of the treated plants (e.g., root length, shoot length, fresh weight) is measured and compared to untreated controls.

-

The concentration required to inhibit growth by 50% (GR₅₀) can be calculated.

-

Quantitative Data: Herbicidal Activity of this compound Derivatives

| Derivative Class | Compound | Plant Species | Activity | Reference |

| Pyrido[2,3-d]pyrimidine | 2o | Bentgrass | Good activity (4-5 ranking at 1 mM) | |

| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Various | Not specified | Excellent herbicidal activities at 75 g/ha |

Mechanism of Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Some herbicidal derivatives of this compound are proposed to act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and significant biological activities. The synthetic versatility of the parent molecule allows for the generation of a large chemical space for the discovery of novel therapeutic agents and agrochemicals. This review has provided a detailed overview of the synthesis, properties, and biological applications of these compounds, supported by experimental protocols, quantitative data, and mechanistic visualizations. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise mechanisms of action will be crucial for translating the potential of this compound derivatives into tangible benefits for human health and agriculture. The information compiled herein serves as a valuable resource for researchers and professionals dedicated to advancing the fields of drug discovery and crop protection.

References

- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-3-pyridinol: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-pyridinol is a pivotal heterocyclic intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic substitution pattern makes it a valuable building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering a comparative analysis of key synthetic methodologies. Detailed experimental protocols for both historical and contemporary syntheses are presented, alongside a summary of the analytical techniques employed for its characterization. This document aims to serve as a critical resource for researchers engaged in the synthesis and application of pyridinol derivatives.

Introduction

This compound, also known as 2-chloro-3-hydroxypyridine, is a substituted pyridine derivative with the chemical formula C₅H₄ClNO[1][2]. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring imparts unique reactivity, making it an important precursor in the synthesis of various complex molecules, including herbicidally active pyridylsulfonylureas[3]. Understanding the historical context of its synthesis and the evolution of its preparative methods is crucial for the efficient design of new synthetic routes and the optimization of existing processes.

Discovery and Historical Synthesis

The first documented synthesis of this compound was reported in the scientific literature in 1936, in the journal Berichte der Deutschen Chemischen Gesellschaft[3]. This seminal work laid the foundation for the chemistry of this important intermediate.

The historical method involved the direct chlorination of 3-hydroxypyridine. The reaction was carried out using a mixture of boiling hydrochloric acid and hydrogen peroxide[3]. This approach, while foundational, was characterized by a modest yield of 51%. Subsequent research in 1958 demonstrated that the yield of this reaction could be improved to 75% through irradiation with ultraviolet light; however, this modification presented challenges for large-scale industrial production.

Modern Synthetic Methodologies

Over the years, more efficient and scalable methods for the synthesis of this compound have been developed. A significant advancement is the use of sodium hypochlorite as the chlorinating agent in an aqueous medium. This method offers a more economical and ecological approach, with reported yields as high as 85%.

Another synthetic route begins with 2-aminomethylfuran and chlorine, which are reacted to form 3-hydroxypyridine in situ, followed by chlorination.

The following table summarizes the key synthetic routes to this compound, providing a comparison of their respective precursors, reagents, and reported yields.

| Synthesis Method | Precursor | Key Reagents | Reaction Conditions | Reported Yield (%) | By-products/Drawbacks |

| Historical Method (1936) | 3-Hydroxypyridine | Hydrochloric acid, Hydrogen peroxide | Boiling | 51 | Moderate yield, harsh conditions |

| UV-Irradiation Improvement (1958) | 3-Hydroxypyridine | Hydrochloric acid, Hydrogen peroxide, UV light | Irradiation | 75 | Difficult to scale up |

| Sodium Hypochlorite Method | 3-Hydroxypyridine | Sodium hypochlorite, Sodium hydroxide | Aqueous medium, pH 11-13, 0-5°C | 85 | Formation of salt by-products |

| From 2-Aminomethylfuran | 2-Aminomethylfuran | Chlorine, Hydrochloric acid, Sodium hydroxide, Sodium hypochlorite | Multi-step, controlled pH and temperature | 81 | More complex reaction setup |

Experimental Protocols

Historical Synthesis: Chlorination with Hydrochloric Acid and Hydrogen Peroxide

This protocol is based on the method described in Berichte der Deutschen Chemischen Gesellschaft (1936), 69, 2593-2605.

Materials:

-

3-Hydroxypyridine

-

Concentrated Hydrochloric Acid

-

30% Hydrogen Peroxide solution

Procedure:

-

A solution of 3-hydroxypyridine in concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to boiling.

-

30% hydrogen peroxide is added dropwise to the boiling solution over a period of time.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Modern Synthesis: Chlorination with Sodium Hypochlorite

This protocol is adapted from the process described in European Patent EP0939079B1.

Materials:

-

3-Hydroxypyridine

-

Aqueous Sodium Hydroxide solution

-

Aqueous Sodium Hypochlorite solution (e.g., 15%)

-

Hydrochloric Acid for pH adjustment

-

Sodium hydrogensulphite (for quenching)

Procedure:

-

A solution of 3-hydroxypyridine is prepared in an aqueous medium.

-

The solution is cooled to 0-5°C in a reaction vessel equipped with a stirrer and a thermometer.

-

The pH of the solution is adjusted to 11-13 by the addition of aqueous sodium hydroxide solution.

-

Aqueous sodium hypochlorite solution is added dropwise to the reaction mixture while maintaining the temperature at 0-5°C and the pH at 11-13.

-

The reaction is stirred at this temperature until completion (monitored by TLC or HPLC).

-

Upon completion, any excess sodium hypochlorite is quenched by the addition of sodium hydrogensulphite.

-

The pH of the reaction mixture is then adjusted to neutral (pH 7) with hydrochloric acid to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the O-H and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The NIST WebBook lists the availability of mass spectra for this compound.

-

Melting Point: The melting point of a pure crystalline solid is a characteristic physical property that can be used to assess its purity.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways to this compound.

References

Investigating the Mechanism of Action of 2-Chloro-3-pyridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-pyridinol is a heterocyclic organic compound recognized primarily for its role as a versatile intermediate in the synthesis of various biologically active molecules. While direct studies on its own mechanism of action are limited, its utility as a precursor for potent therapeutic agents, particularly in the realm of oncology, is well-documented. This technical guide provides an in-depth look at the known applications of this compound, with a focus on its role in the synthesis of PIM-1 kinase inhibitors. We will explore the synthetic pathways, relevant experimental protocols, and the limited available data on its intrinsic biological activity.

Introduction

This compound, also known as 2-chloro-3-hydroxypyridine, is a substituted pyridine derivative. Its chemical structure, featuring a chlorine atom and a hydroxyl group on the pyridine ring, makes it a valuable building block in organic synthesis. The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate: The Gateway to PIM-1 Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of thieno[2,3-b]pyridines, which are key scaffolds for the development of potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and apoptosis. Therefore, inhibitors of PIM-1 are promising candidates for cancer therapy.

Synthetic Pathway to Thieno[2,3-b]pyridine Derivatives

The synthesis of the thieno[2,3-b]pyridine core often proceeds via a Gewald-type reaction, a multicomponent reaction that is highly efficient for the formation of polysubstituted thiophenes. A representative synthetic scheme starting from a 2-chloropyridine derivative is outlined below.

Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Intermediate

The following is a generalized protocol for the synthesis of a thieno[2,3-b]pyridine derivative, a key intermediate for PIM-1 kinase inhibitors, starting from a 2-chloropyridine precursor.

Materials:

-

2-Chloronicotinonitrile (derived from this compound)

-

An active methylene compound (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A suitable base (e.g., morpholine or triethylamine)

-

Anhydrous ethanol

Procedure:

-

A mixture of 2-chloronicotinonitrile (1 equivalent), the active methylene compound (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in anhydrous ethanol.

-

The appropriate base (0.5 equivalents) is added dropwise to the suspension at room temperature with constant stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The collected solid is washed with cold ethanol and then dried under vacuum to yield the crude thieno[2,3-b]pyridine derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Intrinsic Biological Activity of this compound

Direct research into the specific mechanism of action of this compound is scarce. However, some studies have evaluated its cytotoxic effects on human cell lines.

Cytotoxicity Data

Limited data is available on the cytotoxicity of this compound. One study reported its effect on human hepatocellular carcinoma (HepG2) cells.

| Cell Line | Compound | Concentration Range (µM) | EC50 (µM) | Reference |

| HepG2 | This compound | 156.25 - 10000 | > 10000 | [1] |

This data suggests that this compound exhibits very low cytotoxicity to HepG2 cells.

Experimental Protocol: MTT Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

Procedure:

-

HepG2 cells are seeded in a 96-well plate at a density of 5 x 103 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

The cells are then treated with various concentrations of this compound (e.g., in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.

-

After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the EC50 value is determined from the dose-response curve.

From Intermediate to Action: A Logical Workflow

The primary mechanism by which this compound exerts a biological effect is indirect, through its conversion into a pharmacologically active molecule. The following diagram illustrates this logical relationship.

References

The Ascending Profile of 2-Chloro-3-pyridinol in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3-pyridinol, a versatile pyridine derivative, is progressively emerging from its role as a simple chemical intermediate to a valuable scaffold in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of its burgeoning applications in medicinal chemistry, focusing on the synthesis of bioactive molecules with potential applications in oncology, virology, and microbiology. The following sections detail the quantitative biological data of this compound derivatives, comprehensive experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows.

Key Research Applications and Biological Activities

Recent studies have highlighted the utility of the 2-chloro-pyridine core, a structure closely related to this compound, in the development of potent and selective inhibitors of key cellular targets. These derivatives have demonstrated significant potential in anticancer and antimicrobial research.

Anticancer Applications: Kinase Inhibition

A significant area of research involves the derivatization of 2-chloropyridines to synthesize potent kinase inhibitors. These compounds target signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase pathways.

Pyrido[2,3-d]pyrimidine Derivatives as EGFR Inhibitors:

Derivatives of pyrido[2,3-d]pyrimidine, synthesized from 2-chloropyridine precursors, have shown potent inhibitory activity against mutant forms of EGFR, a key driver in non-small cell lung cancer (NSCLC).

Table 1: In Vitro Antiproliferative Activity of Pyrido[2,3-d]pyrimidine EGFR Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| B1 | H1975 (L858R/T790M mutant EGFR) | 0.087 | [1][2][3] |

| B1 | A549 (wild-type EGFR) | >10 | [1][2] |

| Olmutinib | H1975 (L858R/T790M mutant EGFR) | 0.125 | |

| AZD9291 | H1975 (L858R/T790M mutant EGFR) | 0.023 |

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| B1 | EGFR (L858R/T790M) | 13 | |

| B1 | EGFR (wild-type) | >1000 | |

| Olmutinib | EGFR (L858R/T790M) | 25 | |

| AZD9291 | EGFR (L858R/T790M) | 1.2 |

Pyrido[2,3-d]pyrimidine Derivatives as Pim-1 Kinase Inhibitors:

The Pim-1 kinase is a promising target in oncology due to its role in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as potent Pim-1 inhibitors.

Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Pim-1 Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 4 | MCF-7 (Breast Cancer) | 0.57 | |

| 11 | MCF-7 (Breast Cancer) | 1.31 | |

| 4 | HepG2 (Liver Cancer) | 1.13 | |

| 11 | HepG2 (Liver Cancer) | 0.99 |

Table 4: Pim-1 Kinase Inhibitory Activity

| Compound ID | % Inhibition (at 10 µM) | IC50 (nM) | Reference |

| 4 | 97.8 | 11.4 | |

| 10 | 94.6 | 17.2 | |

| Staurosporine | 95.6 | 16.7 |

Antiproliferative and Antiviral Applications

Pyrano[3,2-c]pyridone Derivatives:

Multicomponent reactions utilizing 4-hydroxy-pyridones have yielded pyrano[3,2-c]pyridone derivatives with significant antiproliferative activity against various cancer cell lines. Furthermore, hybrids of these compounds with nucleosides have demonstrated potential as antiviral and antileishmanial agents.

Table 5: Antiproliferative Activity of Pyrano[3,2-c]pyridones

| Compound ID | Target Cell Line | GI50 (µM) | Reference |

| 4a | HeLa (Cervical Cancer) | 0.33 | |

| 4b | HeLa (Cervical Cancer) | 0.58 |

Experimental Protocols

Detailed methodologies for the synthesis of these bioactive compounds are crucial for their further investigation and development.

Synthesis of Pyrido[2,3-d]pyrimidine EGFR Inhibitors

A multi-step synthesis is employed to generate the pyrido[2,3-d]pyrimidine scaffold, which is then further functionalized. The general synthetic scheme is as follows:

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidine EGFR inhibitors.

Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one A mixture of 2-aminonicotinic acid and urea is heated at 160°C for 4-6 hours. After cooling, the solid residue is washed with water and dried to yield the product.

Step 2: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidin-4(3H)-one is refluxed with phosphorus oxychloride (POCl₃) at 160°C for 6 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto ice water. The resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of Intermediate 4 To a solution of 2,4-Dichloropyrido[2,3-d]pyrimidine in a mixture of methanol and water, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and potassium carbonate are added. The mixture is stirred at room temperature for 4 hours. The precipitate is filtered, washed, and dried.

Step 4: Synthesis of Intermediate 5 Intermediate 4 is reacted with 4-fluoro-2-methoxy-5-nitroaniline in the presence of p-toluenesulfonic acid in ethanol at 90°C for 3-5 hours. The product is collected by filtration.

Step 5: Synthesis of Intermediate 6a-h Intermediate 5 is reacted with various aliphatic amines in the presence of potassium carbonate in DMF at 50°C for 2-4 hours.

Step 6: Synthesis of Intermediate 7a-h The nitro group of Intermediate 6a-h is reduced using iron powder and ammonium chloride in a mixture of ethanol and water at 70°C for 6 hours.

Step 7: Synthesis of Final Products (A1-A15) Intermediate 7a-h is acylated with various acyl chlorides in the presence of triethylamine in DMF at room temperature for 6 hours to yield the final products.

Synthesis of Pyrido[2,3-d]pyrimidine Pim-1 Kinase Inhibitors

The synthesis of these inhibitors involves the initial formation of a substituted nicotinonitrile followed by cyclization and further modifications.

General method for synthesis of pyrido[2,3-d]pyrimidine (3–5): To a cold solution of N-cyclohexyl pyridone 2 (0.01 mol) in pyridine (20 mL), the appropriate acid chloride (benzoyl chloride, 2,4-dichlorobenzoyl chloride, or 2-furoyl chloride; 0.01 mol) is added gradually. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then diluted with water (20 mL) and stirred for an additional 30 minutes. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent.

Synthesis of Pyrano[3,2-c]pyridone Derivatives

A multi-component reaction is a highly efficient method for the synthesis of these compounds.

General procedure for the synthesis of pyrano-[3,2-c]-pyridones: A mixture of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), malononitrile (0.8 mmol), triethylamine (0.05 mL), and a corresponding aldehyde (0.8 mmol) in 96% aqueous ethanol (3 mL) is refluxed for 50 minutes. The reaction mixture is allowed to cool to room temperature. The precipitated product is collected by filtration and washed with ethanol (5 mL). The product is typically >98% pure by ¹H NMR analysis and can be recrystallized from DMF if necessary.

Signaling Pathways

Understanding the signaling pathways targeted by these this compound derivatives is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis. The pyrido[2,3-d]pyrimidine derivatives discussed inhibit the kinase activity of EGFR, thereby blocking these downstream signals.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PIM-1 Kinase Signaling

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating and regulating various downstream targets, including proteins involved in apoptosis and cell cycle progression. Inhibition of PIM-1 can lead to decreased cell viability and induction of apoptosis in cancer cells.

References

- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

2-Chloro-3-pyridinol: A Technical Guide for Life Science Research

Abstract

2-Chloro-3-pyridinol is a heterocyclic organic compound that has garnered attention in the field of life sciences, primarily as a versatile precursor in the synthesis of a wide array of biologically active molecules. While not typically employed as a direct-acting biochemical reagent, its utility as a foundational building block in the development of novel pharmaceutical and agrochemical agents is well-documented. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, its principal application as a synthetic intermediate, and its known toxicological profile. Detailed experimental methodologies and structured data are presented to assist researchers, scientists, and drug development professionals in leveraging this compound for their research endeavors.

Introduction

This compound, also known as 2-chloro-3-hydroxypyridine, is a substituted pyridine derivative. Its chemical structure, featuring a chlorine atom and a hydroxyl group on the pyridine ring, imparts unique reactivity that makes it a valuable starting material in organic synthesis. The presence of these functional groups allows for a variety of chemical modifications, enabling the construction of more complex molecules with diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. Furthermore, its role as a precursor for herbicidally active pyridylsulfonylureas highlights its significance in the agrochemical industry. This guide will explore the fundamental characteristics of this compound and its application in the synthesis of bioactive compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄ClNO |

| Molecular Weight | 129.54 g/mol |

| CAS Number | 6636-78-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 170-172 °C |

| Synonyms | 2-chloro-3-hydroxypyridine |

Role in the Synthesis of Bioactive Molecules

The primary application of this compound in life science research is as a chemical intermediate. Its structure is amenable to various synthetic transformations, making it a key component in the multi-step synthesis of complex, biologically active molecules.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a target bioactive molecule. This process typically involves the initial modification of the hydroxyl or chloro group, followed by a series of reactions to build the desired molecular scaffold.

A generalized synthetic workflow starting from this compound.

Biochemical and Toxicological Data

While direct biochemical activity of this compound is not extensively reported, its toxicological profile has been evaluated. The available data on its cytotoxicity is crucial for assessing its safety in handling and for understanding its potential biological effects.

Cytotoxicity Data

The following table summarizes the known cytotoxicity data for this compound.

| Cell Line | Assay Type | Endpoint | Result |

| HepG2 (Human hepatocellular carcinoma) | Cell Viability Assay | EC₅₀ | > 10000 μM[1] |

This result indicates that this compound exhibits very low cytotoxicity to human liver cancer cells in vitro.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for assessing the cytotoxicity of a compound like this compound using a common in vitro method.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on a selected cell line (e.g., HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

5.1.1. Materials

-

This compound

-

Human hepatocellular carcinoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

5.1.2. Procedure

-

Cell Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10000 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

The following diagram outlines the workflow for the MTT cytotoxicity assay.

Workflow for the MTT cytotoxicity assay.

Conclusion